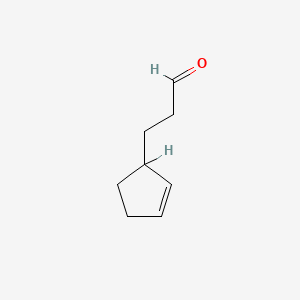
2-Cyclopentene-1-propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentene-1-propanal: is an organic compound characterized by a cyclopentene ring attached to a propanal group. This compound is a member of the cycloalkene family and is known for its unique chemical properties and reactivity. It is used in various chemical synthesis processes and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentene-1-propanal typically involves the cycloaddition reactions, such as the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction involves the addition of a diene to a dienophile, forming a six-membered ring. The reaction conditions often require the presence of electron-attracting groups on the dienophile and electron-donating groups on the diene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound can involve the cracking of petroleum derivatives followed by specific chemical reactions to introduce the propanal group. The process may include steps such as oxidation and hydrolysis to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopentene-1-propanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopentene derivatives. These products are valuable intermediates in organic synthesis and have various applications in the chemical industry .
Applications De Recherche Scientifique
2-Cyclopentene-1-propanal has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of synthetic resins, rubber, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Cyclopentene-1-propanal involves its reactivity with various molecular targets. The compound can participate in nucleophilic addition reactions due to the presence of the aldehyde group. It can also undergo cycloaddition reactions, forming new ring structures. The molecular pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of various products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentene: A simple cycloalkene with a five-membered ring and a double bond.
Cyclopentane: A saturated cycloalkane with a five-membered ring.
Cyclopentenone: A cycloalkene with a ketone group, known for its reactivity in Diels-Alder reactions
Uniqueness
2-Cyclopentene-1-propanal is unique due to the presence of both a cyclopentene ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and research .
Propriétés
Numéro CAS |
64504-73-0 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
3-cyclopent-2-en-1-ylpropanal |
InChI |
InChI=1S/C8H12O/c9-7-3-6-8-4-1-2-5-8/h1,4,7-8H,2-3,5-6H2 |
Clé InChI |
VNADXVBCKKQNLX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C=C1)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl-](/img/structure/B14507037.png)
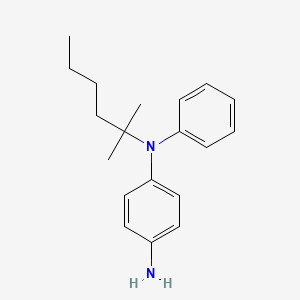
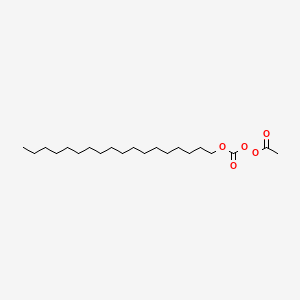
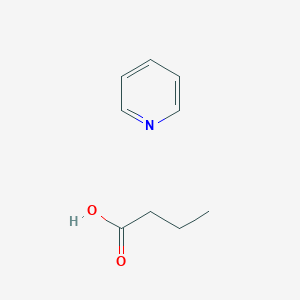
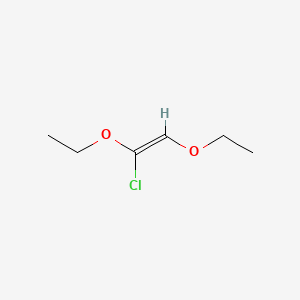
![6-({[7-(Prop-2-EN-1-YL)trideca-1,4,8-trien-3-YL]oxy}carbonyl)cyclohex-3-ene-1-carboxylate](/img/structure/B14507061.png)
![4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid](/img/structure/B14507062.png)
![2,2'-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14507068.png)

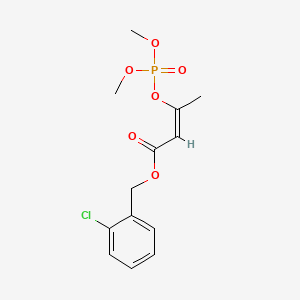
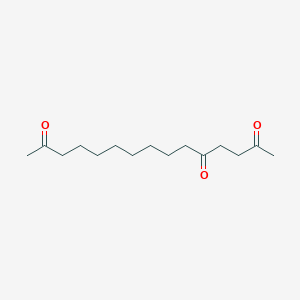

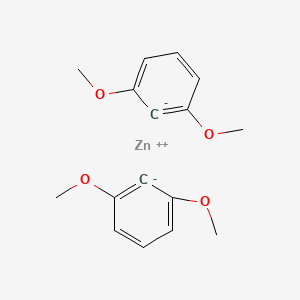
![4-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14507134.png)
